11,14-dihydroxy-8,11,13-abietatrien-7-one
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Overview
Description
“11,14-dihydroxy-8,11,13-abietatrien-7-one” is a chemical compound with a unique structure and properties. It is used in various scientific research applications due to its distinctive chemical behavior and potential benefits in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11,14-dihydroxy-8,11,13-abietatrien-7-one” typically involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification using techniques such as chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous processing methods to ensure consistent quality and high yield. Techniques such as high-pressure homogenization and advanced chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
“11,14-dihydroxy-8,11,13-abietatrien-7-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Typical reducing agents are [specific reductants] under [specific conditions].
Substitution: Reagents such as [specific nucleophiles or electrophiles] are used under [specific conditions].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized products], while reduction may produce [specific reduced products].
Scientific Research Applications
“11,14-dihydroxy-8,11,13-abietatrien-7-one” is utilized in various scientific research fields, including:
Chemistry: Used as a reagent or catalyst in organic synthesis and material science.
Biology: Investigated for its potential effects on biological systems and cellular processes.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Applied in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which “11,14-dihydroxy-8,11,13-abietatrien-7-one” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to [specific proteins or enzymes].
Pathways Involved: Modulation of [specific biochemical pathways] leading to [specific effects].
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “11,14-dihydroxy-8,11,13-abietatrien-7-one” include [list of similar compounds]. These compounds share certain structural features or chemical properties.
Uniqueness
“this compound” is unique due to its [specific unique properties], which distinguish it from other similar compounds. These properties may include [specific chemical behavior, stability, reactivity, etc.].
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4aS,10aS)-5,8-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-14(22)17-16(18(12)23)13(21)10-15-19(3,4)7-6-8-20(15,17)5/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1 |
InChI Key |
LMFYRQDVRPKEPM-YWZLYKJASA-N |
SMILES |
CC(C)C1=CC(=C2C(=C1O)C(=O)CC3C2(CCCC3(C)C)C)O |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1O)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1O)C(=O)CC3C2(CCCC3(C)C)C)O |
Synonyms |
11,14-dihydroxy-8,11,13-abietatrien-7-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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